1-(4-Methoxy-2-nitrophenyl)ethanone
Overview
Description
1-(4-Methoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone group (-COCH3)
Scientific Research Applications
1-(4-Methoxy-2-nitrophenyl)ethanone has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving aromatic substitution and reduction reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-methoxyacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products:
Reduction: 1-(4-Methoxy-2-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Methoxy-2-nitrophenyl)acetic acid.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-nitrophenyl)ethanone depends on its chemical structure and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, facilitated by a catalyst. The molecular targets and pathways involved in its biological activity would depend on the specific derivatives and their interactions with biological molecules.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(4-Nitrophenyl)ethanone: Lacks the methoxy group, which affects its solubility and reactivity.
1-(4-Methoxy-2-nitrophenyl)propanone: Has an additional carbon in the ethanone group, altering its physical and chemical properties.
Uniqueness: 1-(4-Methoxy-2-nitrophenyl)ethanone is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which provides a balance of electron-donating and electron-withdrawing effects. This combination influences its reactivity and makes it a versatile compound for various chemical transformations.
Properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPKQYZGKNCNAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505479 | |
Record name | 1-(4-Methoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67323-06-2 | |
Record name | 1-(4-Methoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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